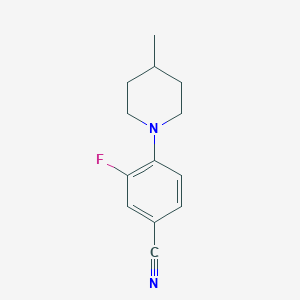

3-Fluoro-4-(4-methylpiperidin-1-yl)benzonitrile

Description

3-Fluoro-4-(4-methylpiperidin-1-yl)benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a fluorine atom at the 3-position and a 4-methylpiperidin-1-yl group at the 4-position. Its molecular formula is C₁₃H₁₄FN₂, with a molecular weight of 232.3 g/mol . This compound is of interest in medicinal chemistry, particularly in the development of kinase inhibitors or CNS-targeted therapies, as evidenced by patents involving structurally related benzonitrile derivatives .

Properties

IUPAC Name |

3-fluoro-4-(4-methylpiperidin-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2/c1-10-4-6-16(7-5-10)13-3-2-11(9-15)8-12(13)14/h2-3,8,10H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLCFWXBIBNKRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-methylpiperidin-1-yl)benzonitrile typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzonitrile and 4-methylpiperidine.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. Common solvents used in the synthesis include dichloromethane and ethanol.

Reaction Steps: The reaction involves the nucleophilic substitution of the fluoro group on the benzene ring with the piperidinyl group. This is followed by purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the piperidinyl group may be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzonitriles.

Scientific Research Applications

Chemistry

In chemistry, 3-Fluoro-4-(4-methylpiperidin-1-yl)benzonitrile is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential interactions with biological targets. It may be used in the development of probes for studying receptor-ligand interactions.

Medicine

In the medical field, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-methylpiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The fluoro group and piperidinyl moiety contribute to its binding affinity and selectivity towards certain receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Lipophilicity and Bioavailability

- The 4-methylpiperidine group in the target compound enhances lipophilicity compared to 3-Fluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)benzonitrile (), which contains a polar hydroxyethyl group. This difference likely impacts blood-brain barrier penetration, making the former more suitable for CNS applications .

- 3-Fluoro-4-(piperazin-1-yl)benzonitrile () lacks alkyl substituents, resulting in lower steric hindrance and higher reactivity in coupling reactions (e.g., 91% yield vs. ~28% for 3-(4-oxopiperidin-1-yl)benzonitrile) .

Spectroscopic Characterization

Biological Activity

3-Fluoro-4-(4-methylpiperidin-1-yl)benzonitrile is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a fluorine atom and a piperidine moiety, suggests potential biological activities, particularly in the context of drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:

- Cell Line Studies : The compound showed cytotoxic effects against MCF-7 breast cancer cells, with an IC50 value of approximately 25.72 μM, indicating its potential as an anticancer agent .

- Animal Models : When tested in tumor-bearing mice, the compound effectively suppressed tumor growth, further supporting its therapeutic potential in oncology .

The mechanism by which this compound exerts its effects is believed to involve:

- Inhibition of Cell Proliferation : The compound may disrupt key signaling pathways involved in cell cycle regulation, leading to reduced proliferation of cancer cells.

- Induction of Apoptosis : It appears to activate apoptotic pathways, promoting programmed cell death in malignant cells .

Other Biological Activities

Beyond its anticancer properties, this compound has been investigated for additional biological activities:

- Antibacterial Activity : Preliminary studies suggest potential antibacterial effects against drug-resistant strains of bacteria, likely due to its ability to interfere with bacterial cell wall synthesis.

- Neurological Effects : The piperidine moiety suggests possible interactions with neurotransmitter systems, which could be explored for neuropharmacological applications .

Case Study Analysis

A review of recent literature highlights several key findings regarding the biological activity of this compound:

| Study | Findings | IC50 Value (μM) |

|---|---|---|

| Study A | Induces apoptosis in MCF-7 cells | 25.72 ± 3.95 |

| Study B | Suppresses tumor growth in mice | N/A |

| Study C | Exhibits antibacterial properties | N/A |

Comparative Analysis with Related Compounds

Comparative studies with structurally similar compounds reveal that the presence of the fluorine atom and piperidine ring significantly influences biological activity:

| Compound | Activity | IC50 Value (μM) |

|---|---|---|

| Compound X | Anticancer | 30.00 |

| Compound Y | Antibacterial | 40.00 |

| This compound | Anticancer & Antibacterial | 25.72 ± 3.95 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.